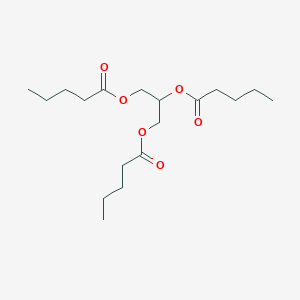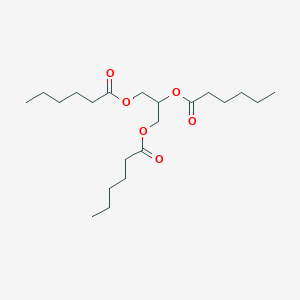![molecular formula C7H4FNS B053051 6-Fluorobenzo[D]thiazole CAS No. 118220-71-6](/img/structure/B53051.png)
6-Fluorobenzo[D]thiazole
概要
説明
6-Fluorobenzo[D]thiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring with a fluorine atom at the 6th position
作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to inhibit quorum sensing pathways in bacteria . Quorum sensing is a mechanism of cell-to-cell communication in bacteria, allowing them to coordinate their behavior based on population density .
Biochemical Pathways
6-Fluorobenzo[D]thiazole may affect the quorum sensing pathways in bacteria . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Some benzothiazole derivatives have been reported to exhibit antimicrobial and antifungal activities , suggesting that this compound may have similar effects.
生化学分析
Biochemical Properties
Thiazole derivatives have been known to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the derivative and the biochemical context in which it is present .
Cellular Effects
Thiazole derivatives have been reported to exhibit a broad spectrum of biological effects, including antitumor and cytotoxic activity . These effects are likely to be mediated by the compound’s interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been reported to exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazole derivatives have been reported to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Thiazole derivatives may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzo[D]thiazole typically involves the reaction of 2-aminothiophenol with fluorinated benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 6-Fluorobenzo[D]thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atom and the thiazole ring make the compound susceptible to electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Nucleophilic Substitution: The presence of the fluorine atom can facilitate nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include halogenated derivatives, nitro compounds, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
6-Fluorobenzo[D]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of various pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the synthesis of organic semiconductors and other advanced materials due to its electronic properties.
Chemical Synthesis: this compound is used as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities
類似化合物との比較
Benzothiazole: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
6-Chlorobenzo[D]thiazole: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic properties and reactivity.
2-Aminobenzothiazole: Contains an amino group, which significantly alters its chemical behavior and applications.
Uniqueness: 6-Fluorobenzo[D]thiazole is unique due to the presence of the fluorine atom, which enhances its stability and reactivity. The fluorine atom also imparts distinct electronic properties, making it valuable in various applications, particularly in medicinal chemistry and materials science .
特性
IUPAC Name |
6-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSRFMFTXMPTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314799 | |
| Record name | 6-Fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118220-71-6 | |
| Record name | 6-Fluorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118220-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating a fluorine atom into the structure of benzo[d]thiazole-based compounds?
A1: Research suggests that incorporating a fluorine atom into the bridging ligand of half-lantern platinum(II) complexes, specifically at the 6-position of benzo[d]thiazole-2-thiolate, can significantly enhance electroluminescence brightness. [] For instance, complex Pt2 (with a fluorine substituent) exhibited a remarkable 10-fold increase in brightness compared to the non-fluorinated complex Pt1. [] This enhancement is attributed to strong intermolecular hydrogen bonding (H···F), observed in the crystal structure of Pt2. []
Q2: Are there analytical methods available to study the pharmacokinetics of 6-fluorobenzo[d]thiazole derivatives in biological systems?
A2: Yes, ultra-performance liquid chromatography tandem mass spectrometry (UPLC/MS/MS) methods have been successfully developed and validated for quantifying this compound derivatives in biological matrices. [] For example, AZ66, a sigma receptor ligand containing the this compound moiety, was quantified in rat plasma using UPLC/MS/MS. [] This method demonstrated high sensitivity, accuracy, and selectivity, making it suitable for pharmacokinetic studies. []
Q3: Beyond electroluminescent applications, what other biological activities have been explored for this compound derivatives?
A3: this compound derivatives have shown promise as potential therapeutic agents for various targets. Research indicates that some derivatives exhibit inhibitory activity against cholinesterases, enzymes critical for nervous system function. [] Additionally, studies have explored the antimicrobial and antifungal properties of substituted this compound amides. [, ]
Q4: How does the structure of this compound derivatives influence their biological activity?
A4: While specific structure-activity relationships (SAR) require more extensive investigation, it's clear that modifications to the 2-position of the this compound scaffold can influence its interaction with biological targets. [] Further research is needed to elucidate the precise impact of these modifications on potency, selectivity, and overall pharmacological profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















